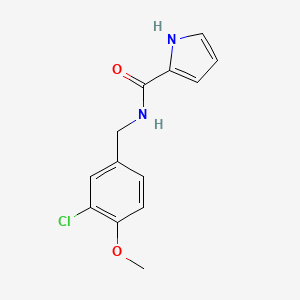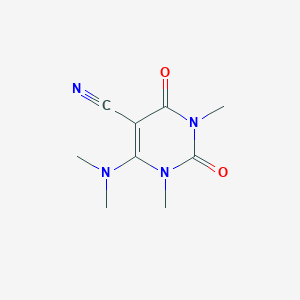![molecular formula C14H10ClNO5 B2770791 5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one CAS No. 1432086-02-6](/img/structure/B2770791.png)
5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one is a synthetic compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as CMOB, and it has been the subject of several studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism Of Action
The mechanism of action of CMOB is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cell growth and proliferation. This inhibition results in the suppression of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical And Physiological Effects
In addition to its anticancer properties, CMOB has also been shown to have several other biochemical and physiological effects. Studies have shown that CMOB can inhibit the activity of several enzymes involved in inflammation and oxidative stress, which may have potential applications in the treatment of inflammatory diseases and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using CMOB in lab experiments is its relatively low toxicity, which makes it a safer alternative to other anticancer drugs. However, one of the limitations of using CMOB is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving CMOB. One area of interest is the development of more effective methods for delivering CMOB to cancer cells, which could enhance its anticancer properties. Another potential direction for research is the investigation of CMOB's potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Overall, CMOB has shown promise as a potential therapeutic agent in scientific research, and further studies are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of CMOB involves several steps, including the reaction of 5-chloro-2-aminobenzoic acid with 2-hydroxy-3-methoxybenzaldehyde to form a Schiff base. This Schiff base is then reacted with 2-amino-4,5-dimethylthiazole to form an intermediate product, which is then reacted with 2-amino-4-chlorophenol to form the final product, CMOB.
Scientific Research Applications
CMOB has been studied for its potential applications in scientific research, particularly in the field of cancer research. Several studies have investigated the anticancer properties of CMOB, and it has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia cells.
properties
IUPAC Name |
5-chloro-3-[(5-methoxy-4-oxopyran-2-yl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-19-13-7-20-9(5-11(13)17)6-16-10-4-8(15)2-3-12(10)21-14(16)18/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMYFPGFVADBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({4-[(cyclopentylamino)carbonyl]piperazin-1-yl}methyl)-N,N-diethyl-1,3-benzoxazole-5-carboxamide](/img/structure/B2770713.png)
![ethyl 4-{1,7-dimethyl-3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2770715.png)


![(E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2770721.png)
![4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2770722.png)
![3-Methyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B2770725.png)



![4-methyl-N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B2770732.png)